molecular formula C10H10N4OS2 B3595910 1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea

1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea

Cat. No.: B3595910
M. Wt: 266.3 g/mol
InChI Key: JCWBTUFLBKUVJI-UHFFFAOYSA-N
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Description

The compound “N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-N’-phenylurea” is a complex organic molecule that contains a thiadiazole ring . Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen in a five-membered ring . They are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would include a thiadiazole ring, a phenyl group, and a urea group . The exact structure would depend on the positions of these groups within the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Thiadiazoles can participate in a variety of chemical reactions due to the presence of multiple reactive sites .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a thiadiazole ring could potentially influence its solubility, boiling point, and other properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Thiadiazole derivatives are a topic of ongoing research due to their wide range of biological activities . Future research could explore the potential uses of “N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-N’-phenylurea” in various fields, such as medicine or agriculture.

Properties

IUPAC Name

1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS2/c1-16-10-14-13-9(17-10)12-8(15)11-7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWBTUFLBKUVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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